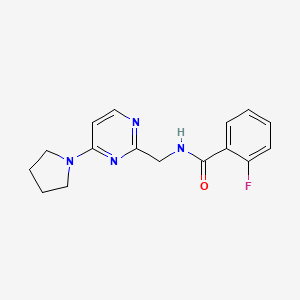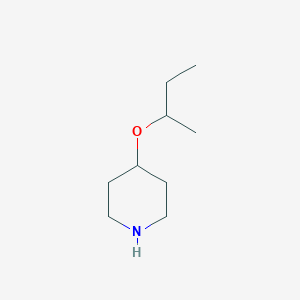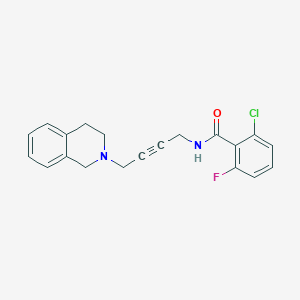
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea, also known as MIPTU, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. MIPTU is a urea derivative that has been synthesized and studied for its biochemical and physiological effects, mechanism of action, and future directions for research.
Mecanismo De Acción
The mechanism of action of 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea is not fully understood, but it has been reported to act as an inhibitor of various enzymes and receptors. This compound has been reported to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been reported to inhibit the activity of the receptor tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. This compound has been reported to decrease the production of reactive oxygen species, which are involved in oxidative stress and inflammation. This compound has also been reported to increase the production of nitric oxide, which is involved in the regulation of blood pressure and vascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea has several advantages and limitations for lab experiments. One advantage of this compound is its high purity and stability, which makes it easier to handle and store. This compound also has a low toxicity profile, which makes it suitable for in vivo studies. One limitation of this compound is its low solubility in water, which may limit its application in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea. One direction is to explore the potential of this compound as an antitumor agent in vivo. Another direction is to investigate the potential of this compound as an anti-inflammatory agent in animal models of inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in various diseases.
Métodos De Síntesis
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea can be synthesized through a multi-step process that involves the reaction of 3-methylisoxazole-5-carbaldehyde with 3-aminopropylamine to form an imine intermediate. The imine intermediate is then reacted with thiophen-2-carboxaldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the final product, this compound. This synthesis method has been reported in various scientific articles and has been optimized for higher yields and purity.
Aplicaciones Científicas De Investigación
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea has been studied for its potential application in various fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry. This compound has been reported to have potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-10-8-11(18-16-10)4-2-6-14-13(17)15-9-12-5-3-7-19-12/h3,5,7-8H,2,4,6,9H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLSWOWDILVXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)

![2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2477012.png)
![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2477014.png)
![4-[(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2477017.png)
![2-(1-benzyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2477018.png)
![Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate](/img/structure/B2477019.png)

![4-[(2-Isopropyl-5-methylphenoxy)methyl]aniline](/img/structure/B2477024.png)
![2-(Furan-2-yl)-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2477025.png)

![5-Methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2477028.png)
![8-chloro-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2477029.png)
